molecular formula C13H16FN3 B11748603 1-ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-(3-fluorobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11748603
M. Wt: 233.28 g/mol
InChI Key: QIDBLBKCENMRAU-UHFFFAOYSA-N
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Description

1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a fluorophenylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the pyrazole ring with the fluorophenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the fluorophenylmethyl group.

    N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine: Lacks the ethyl group.

    1-ethyl-N-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine: Contains a chlorophenylmethyl group instead of a fluorophenylmethyl group.

Uniqueness

1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and fluorophenylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C13H16FN3/c1-3-17-13(7-10(2)16-17)15-9-11-5-4-6-12(14)8-11/h4-8,15H,3,9H2,1-2H3

InChI Key

QIDBLBKCENMRAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=CC=C2)F

Origin of Product

United States

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